tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O3. It is a piperidine derivative that has applications in various fields of scientific research and industry. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxyethyl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as acetonitrile and reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its reactivity and binding to target molecules. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate hydrochloride include:
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15;/h9-10,15H,4-8,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGIIYFWQLVTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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